molecular formula C12H16N2O B1601995 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol CAS No. 37465-61-5

2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol

Cat. No.: B1601995
CAS No.: 37465-61-5
M. Wt: 204.27 g/mol
InChI Key: KNOGCVUPZSAKIT-UHFFFAOYSA-N
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Description

2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol is a high-purity organic compound with the CAS Registry Number 37465-61-5 . It is supplied with a typical purity of 96% and has the molecular formula C12H16N2O, corresponding to a molecular weight of 204.27 g/mol . This molecule is classified as an amino alcohol and features a tryptamine-like backbone, where the ethylamino side chain is substituted with a hydroxyl group, making it a valuable heterocyclic building block . Indole derivatives are of significant interest in scientific research due to their wide range of biological activities. Recent studies highlight that compounds based on the indole scaffold show promising antibacterial properties, including activity against challenging pathogens like Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Furthermore, certain indole alkaloids and their synthetic analogues are being investigated for their ability to inhibit bacterial biofilm formation, a key factor in antibiotic resistance, and for their potential to interact with key bacterial regulatory enzymes such as (p)ppGpp synthetases . As a building block, this chemical provides researchers with a versatile starting material for the synthesis of more complex molecules for structure-activity relationship (SAR) studies, medicinal chemistry optimization, and biochemical probing . The product is available in various quantities to suit different research scales . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic use . Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions. For specific technical data, including Certificates of Analysis (COA), NMR, HPLC, or MSDS, please contact the supplier .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(1H-indol-3-yl)ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-8-7-13-6-5-10-9-14-12-4-2-1-3-11(10)12/h1-4,9,13-15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOGCVUPZSAKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493801
Record name 2-{[2-(1H-Indol-3-yl)ethyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37465-61-5
Record name 2-{[2-(1H-Indol-3-yl)ethyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 2 2 1h Indol 3 Yl Ethyl Amino Ethanol and Analogues

Precursor Synthesis and Utility: Focus on 2-(1H-Indol-3-yl)ethanamine (Tryptamine) as a Key Intermediate

2-(1H-Indol-3-yl)ethanamine, commonly known as tryptamine (B22526), is a monoamine alkaloid that serves as the fundamental building block for the synthesis of 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol and a vast array of other biologically significant compounds. nih.govgrinnell.eduacs.org The tryptamine scaffold, consisting of an indole (B1671886) ring fused to a pyrrole (B145914) ring with a 2-aminoethyl group at the third carbon, is a shared feature in many natural products and pharmaceuticals. nih.govgrinnell.eduresearchgate.netwikipedia.org It is a biosynthetic precursor to numerous alkaloids and is frequently employed as a chemical starting point in the total synthesis of complex molecules. nih.gov

Tryptamine is commercially available, though its cost and availability can be influenced by substitution patterns on the indole ring. grinnell.edu Beyond direct purchase, tryptamine can be synthesized through several established methods. A primary route involves the decarboxylation of the essential amino acid L-tryptophan, often achieved by heating in a high-boiling solvent like acetophenone. youtube.comnih.gov Another classic and versatile method is the Fischer indole synthesis, which can be adapted to produce a wide range of tryptamines. researchgate.netrsc.org This reaction typically involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For tryptamine synthesis, a suitable latent form of 4-aminobutanal (B194337) is required as the carbonyl component. researchgate.net More recent synthetic strategies have also been developed, including methods starting from 2-iodoaryl allenyl amines that undergo radical cyclization to form the indole structure. acs.org The utility of tryptamine as a precursor is immense, providing a readily available nucleophilic amine for further elaboration into more complex structures. grinnell.eduacs.org

Direct Synthetic Routes towards this compound and Related Compounds

The construction of this compound and its analogues from tryptamine can be achieved through several direct synthetic strategies. These methods focus on forming the new carbon-nitrogen bond or related linkages at the primary amine of the tryptamine side chain.

N-alkylation of the primary amine of tryptamine is the most direct approach to synthesizing this compound. This can be accomplished by reacting tryptamine with a suitable two-carbon electrophile containing a hydroxyl group or its precursor. A common method involves the reaction with 2-haloethanols, such as 2-chloroethanol (B45725) or 2-bromoethanol, where the amine displaces the halide to form the desired secondary amine.

A greener and more efficient method for the N-alkylation of tryptamine utilizes alcohols as the alkylating agents through a "borrowing hydrogen" methodology. researchgate.netnih.gov This process, often catalyzed by iridium complexes, proceeds under mild conditions (e.g., 70 °C) and shows high selectivity for monoalkylation, thus avoiding the common problem of over-alkylation to the tertiary amine. researchgate.netbath.ac.uk The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the amine, followed by the return of the hydrogen to complete the catalytic cycle. researchgate.netnih.gov

Amidation of tryptamine, followed by reduction, provides another robust route. Tryptamine can be reacted with an activated carboxylic acid, such as an acyl chloride or an acid anhydride, to form an N-acyltryptamine. For instance, reaction with oleanolic acid derivatives has been used to create novel amides. mdpi.com In the context of synthesizing the target compound, reaction with a derivative like 2-acetoxyacetyl chloride would yield an intermediate amide. Subsequent reduction of the amide carbonyl group, typically with a powerful reducing agent like lithium aluminum hydride (LAH), would furnish the N-(2-hydroxyethyl) side chain. The Speeter and Anthony synthesis is a well-established two-step procedure for producing N,N-disubstituted tryptamines that involves an initial reaction with oxalyl chloride to form a glyoxalylamide intermediate, which is then reduced using LAH. psu.edunih.gov This can be adapted for the synthesis of asymmetrically substituted tryptamines. psu.edu

MethodAlkylating/Acylating AgentCatalyst/ReagentKey Features
Direct Alkylation 2-Haloethanol (e.g., 2-chloroethanol)BaseClassical nucleophilic substitution.
"Borrowing Hydrogen" Ethanol (B145695)Iridium catalystGreen, efficient, high monoalkylation selectivity. researchgate.netnih.gov
Reductive Amination Glycolaldehyde (B1209225)Reducing agent (e.g., NaBH₃CN)Direct formation of the C-N bond via an imine intermediate.
Amidation-Reduction Activated Acetic Acid Derivative1. Coupling agent (e.g., EDC, HOBt) 2. Reducing agent (e.g., LAH)Versatile route, applicable to a wide range of acyl groups. psu.edu

Condensation reactions between the primary amine of tryptamine and various aldehydes or ketones lead to the formation of imines, also known as Schiff bases. youtube.comlibretexts.org This reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.org The pH of the reaction medium is crucial; it must be acidic enough to protonate the hydroxyl intermediate to facilitate its departure as water, but not so acidic as to fully protonate the nucleophilic amine, which would render it unreactive. libretexts.org

While the formation of an imine does not directly yield this compound, it is a key step in reductive amination pathways. The in situ or subsequent reduction of the C=N double bond of the imine provides a secondary amine. For example, reacting tryptamine with glycolaldehyde would form an intermediate imine, which upon reduction with a suitable hydride reagent like sodium borohydride (B1222165) or sodium cyanoborohydride, would yield the target compound. This strategy is widely applicable for synthesizing a diverse library of N-substituted tryptamines by varying the aldehyde or ketone component. libretexts.orgresearchgate.net

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular complexity. acs.org

For the synthesis of diverse indole-containing scaffolds, MCRs involving tryptamine have been developed. A notable example is the one-pot, three-component condensation reaction of tryptamine, an aldehyde, and a thiol to produce tryptamine-thiazolidin-4-one derivatives. acs.org In this case, tryptamine acts as the amine component, which condenses with an aldehyde to form a Schiff base. This intermediate then undergoes cyclization with a mercaptoacetic acid derivative to form the thiazolidinone ring. While this specific example does not produce the target compound, it illustrates the power of MCRs to build complex tryptamine analogues in a single, efficient step. acs.org Such approaches are crucial for creating libraries of related compounds for further study.

Strategies for Functionalization and Derivatization of the Indole Ring System

The indole nucleus of this compound and its precursors is amenable to a wide range of functionalization reactions, allowing for the synthesis of a diverse array of analogues. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution.

Common derivatization strategies include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) at various positions of the indole ring, often at C5 or C6, can significantly alter the electronic properties and biological activity of the molecule.

Alkylation and Acylation: Friedel-Crafts type reactions can introduce alkyl or acyl groups onto the indole ring, although controlling the position of substitution can be challenging.

Nitration: Nitration of the indole ring, typically at the C5 position, provides a nitro-tryptamine derivative which can be subsequently reduced to an amino group, opening pathways for further functionalization.

Hydroxylation/Alkoxylation: The introduction of hydroxyl or alkoxy groups, particularly at the C4, C5, or C6 positions, is a common modification. For example, 5-hydroxytryptamine (serotonin) and 5-methoxytryptamine (B125070) are important naturally occurring tryptamine derivatives. nih.gov

Sulfonylation: The hydroxyl group of 5-hydroxytryptamine can be converted into various sulfonate esters, such as tosylates or triflates, which can serve as leaving groups for further substitution or as important functional groups in their own right. nih.gov

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the indole ring, offering a more atom-economical approach to derivatization compared to classical electrophilic substitution. rsc.org For instance, direct C-H olefination has been used to modify the indole scaffold. rsc.org

These modifications can be performed on tryptamine before the side chain is elaborated or on the final target molecule, depending on the compatibility of the functional groups with the reaction conditions. researchgate.net

Position on Indole RingType of FunctionalizationExample Reagent/ReactionReference
C2 C-H OlefinationAldehydes (for ring formation) rsc.org
N1 (Indole Nitrogen) AlkylationMethyl 2-bromoacetate
C5 Sulfonylation (from 5-OH)Trifluoromethanesulfonyl chloride nih.gov
C5 Tosylation (from 5-OH)p-Toluenesulfonyl chloride nih.gov
Various C-H Functionalization(±)-10-camphorsulfonic acid (CSA) catalyzed reactions researchgate.net

Side-Chain Modifications and Diversification of the Ethylamino Moiety

Beyond the indole ring, the ethylamino side chain of this compound offers numerous opportunities for modification. These alterations can fine-tune the molecule's properties by changing the steric and electronic environment around the nitrogen atom.

N-Alkylation/N-Acylation: The secondary amine of the target compound is nucleophilic and can be further alkylated or acylated. For example, reductive amination with formaldehyde (B43269) can introduce a methyl group to yield N-hydroxyethyl-N-methyltryptamine. sciencemadness.org Acylation with various acid chlorides or anhydrides can produce a range of amides.

Cyclization: The side chain can be incorporated into a new ring system. For instance, reacting tryptamine with a diol like pentane-1,5-diol can lead to the formation of N-heterocycles. researchgate.netbath.ac.uk Another strategy involves restricting the conformation of the side chain by incorporating it into a piperidine (B6355638) or tetrahydrocarbazole ring system, which has been shown to shift biological receptor selectivity. nih.gov

β-Substitution: Introducing substituents at the β-carbon of the ethylamino side chain (the carbon adjacent to the indole ring) creates another class of analogues. A powerful method for this involves the regioselective ring-opening of activated aziridines with indoles. nih.gov This approach allows for the synthesis of various β-substituted tryptamines. nih.gov

Chain Homologation/Shortening: While less common for this specific target, general strategies exist to lengthen or shorten the ethylamino chain, leading to aminopropyl or aminomethyl indole derivatives, respectively.

These modifications allow for systematic exploration of the structure-activity relationships of tryptamine derivatives, highlighting the versatility of the ethylamino moiety as a point for diversification. nih.govnih.gov

Advanced Analytical Characterization of 2 2 1h Indol 3 Yl Ethyl Amino Ethanol and Its Derivatives

Spectroscopic Elucidation Techniques

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and functional groups through the interaction of electromagnetic radiation with the substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. uobasrah.edu.iq

For 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol, the ¹H NMR spectrum would display distinct signals for each unique proton. The indole (B1671886) ring protons would appear in the aromatic region (typically δ 7.0-8.0 ppm). The proton on the indole nitrogen (N-H) would present as a broad singlet, often at a high chemical shift (δ > 8.0 ppm). The vinyl proton at the C2 position of the indole ring would be a singlet around δ 7.0 ppm. The ethyl side chain and the ethanolamine (B43304) moiety protons would appear in the aliphatic region (typically δ 2.5-4.0 ppm). The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) and the amine (-CH₂NH-) would show characteristic shifts and coupling patterns. youtube.comresearchgate.net The protons of the ethyl bridge between the indole and the amine would likely appear as two distinct triplets.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The indole ring would show eight distinct signals in the aromatic region (δ 110-140 ppm). The carbons of the ethylaminoethanol (B8294368) side chain would appear in the aliphatic region (δ 40-70 ppm). The chemical shifts would confirm the connectivity of the different parts of the molecule. youtube.com

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Indole N-H> 8.0Broad SingletExchangeable with D₂O
Indole C4-H, C7-H7.5 - 7.7DoubletAromatic protons
Indole C5-H, C6-H7.1 - 7.3MultipletAromatic protons
Indole C2-H~ 7.0SingletVinyl proton
Hydroxyl O-HVariableBroad SingletExchangeable with D₂O
-CH₂-OH~ 3.6TripletMethylene adjacent to hydroxyl
Indole-CH₂-~ 2.9TripletMethylene adjacent to indole
-NH-CH₂-~ 2.8MultipletMethylene adjacent to amine
Amine N-HVariableBroad SingletExchangeable with D₂O

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Indole C8 (C=C-N)~ 136
Indole C9 (Ar C-N)~ 127
Indole C2~ 122
Indole C4, C5, C6, C7111 - 121
Indole C3~ 112
-CH₂-OH~ 60
-NH-CH₂-~ 51
Indole-CH₂-CH₂-~ 49
Indole-CH₂-~ 25

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. A broad band in the region of 3200-3500 cm⁻¹ would indicate the overlapping stretching vibrations of the O-H (alcohol) and N-H (indole and secondary amine) groups. docbrown.info C-H stretching vibrations from the aromatic indole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the side chain would be found just below 3000 cm⁻¹. researchgate.net The spectrum would also contain a "fingerprint region" below 1500 cm⁻¹, which is unique to the molecule and useful for identification by comparison to a reference spectrum. docbrown.info

Interactive Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-3500 (broad)O-H Stretch, N-H StretchAlcohol, Secondary Amine, Indole
3050-3150C-H StretchAromatic (Indole)
2850-2960C-H StretchAliphatic (Side Chain)
~1600, ~1450C=C StretchAromatic Ring
1050-1150C-O StretchAlcohol
1020-1250C-N StretchAmine

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about conjugated systems and chromophores. For this compound, the UV-Vis spectrum is dominated by the electron-rich indole ring system. nih.gov Indole and its 3-substituted derivatives typically exhibit strong absorption maxima (λ_max) in the ultraviolet region, generally around 220 nm and 280 nm, with a shoulder near 290 nm. umaine.edu The precise position and intensity of these peaks can be influenced by the solvent and the specific substituents on the indole ring.

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. whitman.edu For this compound (Molecular Formula: C₁₂H₁₆N₂O), the molecular weight is 204.27 g/mol . calpaclab.com

In an MS experiment, the molecule would be ionized to produce a molecular ion peak (M⁺˙) at m/z ≈ 204. Since the molecule contains two nitrogen atoms, this peak would conform to the nitrogen rule (an even molecular weight for an even number of nitrogen atoms). libretexts.org

The fragmentation pattern is highly predictable. The most characteristic fragmentation for tryptamine (B22526) derivatives involves the cleavage of the bond beta to the indole ring, leading to the formation of a stable quinolinium cation or a related indolenium species. This results in a prominent base peak at m/z 130. Another significant fragmentation pathway is the alpha-cleavage adjacent to the secondary amine, which would result in the loss of a CH₂OH radical (mass = 31) to give a fragment at m/z 173, or the loss of the indolylethyl group to give a fragment at m/z 60. libretexts.orgmiamioh.edu Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of the compound in complex mixtures. ncsu.edu

Interactive Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Fragment Structure
204Molecular Ion [M]⁺˙[C₁₂H₁₆N₂O]⁺˙
173[M - CH₂OH]⁺[C₁₁H₁₃N₂]⁺
144[Indolylethyl]⁺[C₁₀H₁₀N]⁺
130[Quinolinium/Indolenium]⁺[C₉H₈N]⁺

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to confirm the empirical and molecular formula. For a purified sample of this compound, the experimentally determined percentages should align closely with the theoretical values calculated from its molecular formula, C₁₂H₁₆N₂O. calpaclab.com

Interactive Table 5: Theoretical Elemental Composition of C₁₂H₁₆N₂O

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon (C)12.01112144.13270.56%
Hydrogen (H)1.0081616.1287.90%
Nitrogen (N)14.007228.01413.72%
Oxygen (O)15.999115.9997.83%
Total 204.273 100.00%

Chromatographic Purity and Separation Methodologies

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring reaction progress and checking purity. A spot of the compound on a silica (B1680970) gel plate, when developed with an appropriate solvent system (e.g., a mixture of dichloromethane (B109758) and methanol), would result in a single spot with a characteristic retention factor (Rf) value, indicating the absence of major impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity determination and analysis. A suitable method for this compound would likely involve a reversed-phase (RP) column, such as a C18 column. nih.gov The mobile phase would typically be a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Detection using a UV detector set to one of the indole absorbance maxima (e.g., 280 nm) would produce a chromatogram. A pure sample would show a single, sharp peak at a specific retention time. The peak area can be used to quantify the compound and determine its purity relative to any detected impurities. nih.govresearchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a planar chromatographic technique prized for its simplicity, speed, and versatility in separating components of a mixture. proquest.comchemistryhall.com The principle of separation relies on the differential partitioning of analytes between a solid adsorbent material (the stationary phase) coated on a flat plate and a liquid solvent system (the mobile phase) that moves up the plate via capillary action. chemistryhall.comrjpbcs.com Compounds with a stronger affinity for the stationary phase move a shorter distance, while those more soluble in the mobile phase travel further up the plate. critical.consulting This differential migration results in separation.

For the analysis of tryptamine derivatives like this compound, the most common stationary phase is silica gel, a polar adsorbent. critical.consultingreddit.com The separation of these relatively polar, nitrogen-containing compounds is typically achieved using normal-phase TLC, where the mobile phase is less polar than the stationary phase. chromatographyonline.com The choice of mobile phase is critical for achieving optimal separation and is often a mixture of solvents with varying polarities, sometimes modified with a small amount of acid or base to improve the resolution of basic compounds like amines. chromatographyonline.com

Several mobile phase systems have proven effective for the separation of various tryptamines. For instance, a system of methanol and 28% ammonia (B1221849) (100:1.5, v/v) has been successfully used to separate tryptophan, serotonin (B10506), and other psychoactive tryptamines on silica gel plates. critical.consulting Another study focusing on a broad range of 12 natural and synthetic tryptamines found that mobile phases consisting of 2:1:1 n-butanol:water:glacial acetic acid and 100:1.5 methanol:glacial acetic acid provided the most successful results, offering good resolution and a wide spread of Retention Factor (Rf) values. proquest.com The Rf value, the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for compound identification under standardized conditions. chemistryhall.comchemcoplus.co.jp

Visualization of the separated spots on the TLC plate is commonly achieved by exposing the plate to ultraviolet (UV) light, typically at 365 nm, under which indole derivatives often fluoresce. critical.consultingnih.gov To enhance detection, chromogenic spray reagents can be used. A widely used reagent for tryptamines is p-dimethylaminobenzaldehyde (p-DMAB), which reacts with the indole nucleus to produce distinctly colored spots. proquest.comchemcoplus.co.jp Other reagents like sodium hypochlorite (B82951) can also be used to form fluorescent products upon heating. nih.gov

Interactive Table 1: Thin-Layer Chromatography Systems for Tryptamine Derivatives

Stationary PhaseMobile Phase (Solvent System)Visualization MethodApplication NotesSource(s)
Silica GelMethanol–28% Ammonia (100:1.5, v/v)UV light (365 nm) after heating; Sodium Hypochlorite sprayEffective for separating tryptophan, serotonin, and various psychoactive tryptamines. critical.consultingnih.gov
Silica Geln-Butanol: Water: Glacial Acetic Acid (2:1:1, v/v/v)p-Dimethylaminobenzaldehyde (p-DMAB) reagentProvided good resolution and Rf value distribution for 12 different tryptamine compounds. proquest.com
Silica GelMethanol: Glacial Acetic Acid (100:1.5, v/v)p-Dimethylaminobenzaldehyde (p-DMAB) reagentAnother highly successful system for resolving a wide range of natural and synthetic tryptamines. proquest.com
Silica Geln-Propanol: Water (70:30, v/v)2,3-dichloro-1,4-naphthaquinone and isatinUsed for producing distinguishable and stable colors with various amino acids and related compounds.
Silica GelChloroform: Methanol: Concentrated Ammonia (2:2:1, v/v/v)Ninhydrin sprayGeneral system for the identification of amino acids and other primary/secondary amines. crsubscription.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers superior resolution, speed, and quantitative accuracy compared to TLC. proquest.com It is a form of column chromatography where the sample mixture is pumped through a column packed with a stationary phase in a high-pressure liquid mobile phase. The predominant mode for analyzing tryptamine and indole derivatives is Reversed-Phase HPLC (RP-HPLC). sielc.comscielo.org.za In RP-HPLC, the stationary phase is nonpolar (e.g., silica chemically modified with alkyl chains), and the mobile phase is a more polar aqueous-organic mixture. chromatographyonline.com

The most common stationary phase for this application is an octadecylsilane-bonded silica (C18) column. google.comchemrxiv.org This type of column provides excellent separation efficiency for polar organic compounds. chemrxiv.org The separation mechanism is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase. More polar compounds have less affinity for the C18 packing and elute earlier, while less polar compounds are retained longer.

The mobile phase in RP-HPLC for tryptamine analysis typically consists of a mixture of acetonitrile or methanol and water. sielc.comnih.gov To improve peak shape and resolution, especially for basic compounds like this compound, the mobile phase is often buffered or modified with an acid. sielc.comresearchgate.net Common additives include phosphoric acid, formic acid, or ammonium (B1175870) acetate (B1210297)/formate (B1220265). sielc.comgoogle.comresearchgate.net For instance, a method using acetonitrile, water, and phosphoric acid has been shown to be effective for tryptamine analysis. sielc.com For applications requiring compatibility with mass spectrometry (MS) detection, volatile buffers like formic acid or ammonium formate are preferred over non-volatile ones like phosphoric acid. sielc.comchemrxiv.org

Detection is most commonly performed using an ultraviolet (UV) detector. google.com The indole ring common to these compounds exhibits strong UV absorbance. Detection is often carried out at a wavelength of 280 nm, which is characteristic of the indole chromophore, or at 220 nm for increased sensitivity. google.comnih.govresearchgate.net A method for determining tryptamine content utilized a C18 column with a mobile phase of methanol-acetonitrile-0.025mol/L ammonium acetate solution (5:30:65, v/v/v) at a flow rate of 1.0 mL/min, with UV detection at 280 nm. google.com Another rapid method for psilocybin and psilocin used a C18 column with a dilute aqueous ammonium formate buffer and acetonitrile, demonstrating a total runtime of under 2 minutes. chemrxiv.orgresearchgate.net

Interactive Table 2: High-Performance Liquid Chromatography (HPLC) Methods for Tryptamine and Indole Derivatives

Stationary Phase (Column)Mobile Phase CompositionFlow RateDetectionApplication NotesSource(s)
C18 Reversed-PhaseMethanol-Acetonitrile-0.025mol/L Ammonium Acetate (5:30:65, v/v/v)1.0 mL/minUV at 280 nmProvides a stable and accurate method for determining tryptamine content with good linearity. google.com
Newcrom R1 (Reversed-Phase)Acetonitrile, Water, and Phosphoric AcidNot specifiedUV, MSSimple conditions for tryptamine analysis. Phosphoric acid can be replaced with formic acid for MS compatibility. sielc.com
Agilent Poroshell 120 EC-C18 (2.7µm)Acetonitrile and aqueous Ammonium Formate (0.143 mM)1.0 mL/minUV at 220 nmRapid ( < 2 min) and efficient quantification of psilocybin and psilocin with high reliability. chemrxiv.orgresearchgate.net
Waters Symmetry RP18 in tandem with Thermoquest BDS C18Acetonitrile-Water GradientNot specifiedUV (280 nm) & Fluorescence (ex. 335 nm; em. 415 nm)Simultaneous determination of indole-3-carbinol (B1674136) and its various acid condensation products in plasma. nih.gov
C18 Reversed-PhaseMethanol and 0.1% Trifluoroacetic Acid (TFA)Not specifiedUVIsocratic method developed for the analysis of indoline (B122111) degradation. cetjournal.it

Pharmacological and Biological Activities of 2 2 1h Indol 3 Yl Ethyl Amino Ethanol Derivatives

Anticancer and Antiproliferative Activities

The quest for novel and more effective anticancer agents has led to the exploration of various indole (B1671886) derivatives. These compounds have demonstrated significant efficacy in targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and drug resistance. nih.govmdpi.com

Inhibition of Cell Cycle Progression (G0/G1 and G2/M phase arrest)

A critical mechanism by which many anticancer agents exert their effects is by disrupting the normal progression of the cell cycle in cancer cells, leading to cell growth arrest and, ultimately, cell death. Several derivatives of 2-((2-(1H-indol-3-yl)ethyl)amino)ethanol have been shown to induce cell cycle arrest at different phases, most notably the G0/G1 and G2/M phases.

For instance, synthetic 2,3-arylpyridylindole derivatives have demonstrated a biphasic effect on the cell cycle of A549 human lung cancer cells. At lower concentrations (0.5 μM), these compounds induce arrest in the G0/G1 phase, while at higher concentrations (2.0 μM), they cause an arrest in the G2/M phase. nih.govresearchgate.net The G0/G1 arrest is often associated with the modulation of cyclin-dependent kinases (CDKs) and their inhibitors. frontiersin.orgmdpi.com For example, some novel ferrocene (B1249389) derivatives have been shown to induce G0/G1 arrest in hepatocellular carcinoma cells by downregulating cyclin D1 and CDK4. mdpi.com

Similarly, treatment of HCT-116 colon cancer cells with certain 2-(thiophen-2-yl)-1H-indole derivatives resulted in a significant increase in the percentage of cells in the S and G2/M phases, indicating a halt in cell division at these checkpoints. nih.gov This G2/M arrest is a common mechanism for compounds that interfere with microtubule formation. researchgate.net

Table 1: Examples of Indole Derivatives Inducing Cell Cycle Arrest

Compound Class Cell Line Arrest Phase(s) Concentration Reference
2,3-Arylpyridylindoles A549 (Lung) G0/G1 0.5 μM nih.govresearchgate.net
2,3-Arylpyridylindoles A549 (Lung) G2/M 2.0 μM nih.govresearchgate.net
2-(Thiophen-2-yl)-1H-indoles HCT-116 (Colon) S and G2/M Not Specified nih.gov
Ferrocene derivatives HepG-2, SMMC-7721, HuH-7 (Liver) G0/G1 Concentration-dependent mdpi.com
Cyclohexene oxide CA U251, A172 (Glioblastoma) G0/G1 Low-dose frontiersin.org

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. mdpi.com A key strategy in cancer therapy is to trigger this process in malignant cells. Indole derivatives have been shown to be potent inducers of apoptosis through various mechanisms.

A common pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. nih.govmdpi.com For example, new N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles have been found to induce the activity of caspase-3/7 in HCT-116 colon cancer cells. nih.govnih.gov The activation of caspase-3 is a critical step in the apoptotic cascade, leading to the cleavage of cellular substrates and ultimately cell death. researchgate.netillinois.edu Studies on piceatannol, a compound with structural similarities to some indole derivatives, have shown that it induces apoptosis in human leukemic U937 cells through the proteolytic activation of caspase-3. researchgate.net

Another important aspect of apoptosis induction is the regulation of the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. A decrease in the expression of anti-apoptotic proteins like Bcl-2 can shift the balance towards cell death. researchgate.net For example, certain 2,3-arylpyridylindole derivatives have been observed to decrease the expression of the anti-apoptotic proteins Bcl-2 and Mcl-1. nih.gov

Table 2: Apoptosis Induction by Indole Derivatives in Cancer Cell Lines

Compound/Derivative Class Cell Line(s) Key Apoptotic Events Reference
N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles HCT-116 (Colon) Caspase-3/7 activation nih.govnih.gov
2,3-Arylpyridylindoles A549 (Lung) Decreased Bcl-2 and Mcl-1 expression nih.gov
Indole derivatives of ursolic acid (e.g., compound 5f) SMMC-7721 (Hepatocarcinoma) Decreased mitochondrial membrane potential, increased ROS researchgate.net
Piceatannol U937 (Leukemia) Caspase-3 activation, Bcl-2 down-regulation researchgate.net
Betulin acid ester derivatives MV4-11, A549, PC-3, MCF-7 Caspase-3/7 activation mdpi.com

Modulation of Tubulin Dynamics (e.g., polymerization inhibition, depolymerization enhancement)

The microtubule network, composed of tubulin polymers, is essential for cell division, motility, and intracellular transport. Targeting tubulin dynamics is a clinically validated strategy in cancer chemotherapy. Several indole-based compounds have been identified as potent tubulin inhibitors, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov

These compounds can disrupt microtubule function by either inhibiting their polymerization or, in some cases, enhancing their depolymerization. For example, a series of 6-aryl-3-aroyl-indole analogs were designed as inhibitors of tubulin polymerization, with one of the most potent compounds exhibiting an IC50 of 0.57 μM for tubulin polymerization inhibition. mdpi.com Arylthioindole (ATI) derivatives are another class of potent inhibitors of tubulin polymerization that bind to the colchicine site. nih.gov The inhibition of tubulin polymerization leads to a disruption of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis. nih.govnih.gov

Table 3: Tubulin Dynamics Modulation by Indole Derivatives

Compound Class Mechanism IC50 for Tubulin Polymerization Inhibition Reference
6-Aryl-3-aroyl-indoles Inhibition of polymerization 0.57 μM (for compound 5) mdpi.com
Arylthioindoles (ATIs) Inhibition of polymerization 3.3 μM (for ATI 3) nih.gov
Indole-based chalcones Inhibition of polymerization 17.8 ± 0.2 μM (for compound 33b) nih.gov
2,3-Arylpyridylindoles Inhibition of polymerization Not specified nih.govresearchgate.net

Efficacy against Multidrug-Resistant Cancer Cell Lines

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. researchgate.net Some indole derivatives have shown promise in overcoming MDR.

For instance, certain 2-phenylindole (B188600) derivatives, compounds 33 and 44, have demonstrated strong growth inhibition of P-glycoprotein-overexpressing multidrug-resistant cell lines such as NCI/ADR-RES and Messa/Dx5. researchgate.net Another approach involves designing prodrugs that can circumvent resistance mechanisms. A series of GSH-responsive prodrugs derived from indole-chalcone and camptothecin (B557342) showed potent efficacy against paclitaxel-resistant HCT-116 cells. mdpi.com Furthermore, two novel fused indole derivatives were found to overcome multidrug resistance in P388/Adr cells by inhibiting the efflux of antitumor drugs like vinblastine (B1199706). medchemexpress.cn

Table 4: Activity of Indole Derivatives against Multidrug-Resistant (MDR) Cancer Cells

Compound/Derivative Class MDR Cell Line(s) Mechanism/Observation Reference
2-Phenylindoles (compounds 33 & 44) NCI/ADR-RES, Messa/Dx5 Strong growth inhibition researchgate.net
Indole-chalcone/camptothecin prodrugs Paclitaxel-resistant HCT-116 Potent efficacy (IC50 = 0.25 μM) mdpi.com
Fused indoles P388/Adr Overcame resistance to Adriamycin, vinblastine, vincristine (B1662923) medchemexpress.cn
Indole iso-quinoline hybrid (prodrug 24) Paclitaxel-resistant colon cancer mouse model 76% inhibition of tumor development nih.gov

Vacuolization Induction as a Mechanism of Action

A less common but significant mechanism of anticancer action observed with some indole derivatives is the induction of cytoplasmic vacuolization. This phenomenon is often linked to the inhibition of vacuolar-H+-ATPases (V-ATPases). V-ATPases are proton pumps that play a crucial role in maintaining the acidic environment of intracellular compartments like lysosomes. nih.govnih.gov

Inhibition of V-ATPase can lead to the accumulation of autophagosomes due to impaired fusion with lysosomes and can trigger apoptotic cell death. nih.govelsevierpure.comatlasgeneticsoncology.org An indole derivative, NiK-12192, has been identified as an effective inhibitor of V-ATPase. nih.govresearchgate.net This inhibition can enhance the cytotoxic effects of other chemotherapeutic agents. For example, NiK-12192 was shown to potentiate the antiproliferative effect of camptothecins in human colon carcinoma cell lines. nih.gov The disruption of pH homeostasis by V-ATPase inhibitors represents a promising strategy for cancer treatment. nih.govresearchgate.net

Neurodegenerative Disease Mitigation

The indole nucleus is also a key structural feature in many compounds with neuroprotective properties. Derivatives of tryptamine (B22526), which contains an indole ring, have been investigated for their potential to mitigate the pathological processes underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. walshmedicalmedia.com

The neuroprotective effects of these compounds are often attributed to their antioxidant properties, their ability to modulate neurotransmitter systems, and their anti-inflammatory activities. nih.govnih.gov For instance, indole-3-propionic acid (IPA) and its derivatives are known for their neuroprotective properties. nih.gov An N-salicyloyl tryptamine derivative, synthesized from melatonin (B1676174) and salicylic (B10762653) acid, has demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion injury by reducing oxidative stress, preventing apoptosis, and suppressing neuroinflammation. nih.gov

In the context of Alzheimer's disease, a major therapeutic strategy is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Some phthalimide-based derivatives, which can be conceptually related to modified indole structures, have been synthesized and evaluated for their anti-acetylcholinesterase activity. nih.govnih.gov

For Parkinson's disease, which is characterized by the loss of dopaminergic neurons, compounds with antioxidant and iron-chelating properties are of interest. nih.govijpsr.com Hydrazone hybrids derived from indole-3-propionic acid and 5-methoxy-indole carboxylic acid have shown multifunctional neuroprotective effects, including antioxidant activity, inhibition of monoamine oxidase B (MAO-B), and the ability to cross the blood-brain barrier in vitro. nih.gov The neuromodulatory effects of tryptamine derivatives on brain systems also suggest their potential therapeutic applications in neurological and psychiatric disorders. frontiersin.org

Table 5: Neuroprotective Activities of Indole and Tryptamine Derivatives

Compound/Derivative Class Disease Model/Target Observed Effects Reference
N-salicyloyl tryptamine derivative (LZWL02003) Cerebral ischemia/reperfusion Reduced oxidative stress, apoptosis, and neuroinflammation nih.gov
Indole-3-propionic acid (IPA) derivatives General neurodegeneration Neuroprotective nih.gov
Phthalimide-based derivatives Alzheimer's disease (target: AChE) Acetylcholinesterase inhibition nih.govnih.gov
Indole-3-propionic acid and 5-methoxy-indole carboxylic acid hydrazone hybrids Parkinson's disease Antioxidant, MAO-B inhibition, BBB permeability nih.gov
Tryptamine General neurological disorders Neuromodulator walshmedicalmedia.com

Inhibition of Tau Aggregation in Tauopathies (e.g., Alzheimer's Disease)

The aggregation of tau protein is a central pathological hallmark of a group of neurodegenerative disorders known as tauopathies, the most common of which is Alzheimer's disease. nih.gov In the search for disease-modifying therapies, researchers have explored various compounds for their ability to inhibit this process.

Derivatives of this compound have shown promise as inhibitors of tau aggregation. nih.gov Specifically, a library of 1-benzylamino-2-hydroxyalkyl derivatives was tested for their ability to inhibit the aggregation of both amyloid-β and tau proteins. nih.gov Several of these compounds demonstrated potent inhibition of tau aggregation, with some showing between 45% and 70% inhibition at a concentration of 10 μM. nih.gov One particular derivative, compound 18, was identified as a potent and balanced dual inhibitor, with 68.3% inhibition of tau aggregation at the same concentration. nih.gov This suggests that the structural scaffold of these derivatives is a promising starting point for the development of new treatments for Alzheimer's disease and other tauopathies. nih.govnih.gov

The mechanism of inhibition is thought to involve interactions with hydrophobic regions of the tau protein that are crucial for the aggregation process. nih.gov By binding to these regions, the compounds can prevent the protein from misfolding and forming the neurotoxic aggregates that characterize these devastating diseases. nih.govnih.gov

Antimicrobial Spectrum

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antitubercular effects. This wide range of action makes them attractive candidates for the development of new antimicrobial agents, particularly in an era of increasing drug resistance.

The antibacterial properties of these indole derivatives have been evaluated against a variety of clinically relevant bacteria, including both Gram-positive and Gram-negative species. Studies have shown that these compounds can be effective against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

For instance, certain indole derivatives have shown significant activity against S. aureus and E. coli. nih.gov The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency, and for some derivatives, these values are notably low. For example, some indolylbenzo[d]imidazole derivatives have demonstrated MIC values of less than 1 µg/mL against S. aureus and MRSA. mdpi.com

The proposed mechanism of antibacterial action often involves the disruption of the bacterial cell membrane or the inhibition of essential cellular processes. nih.gov The lipophilic nature of the indole ring allows the compounds to penetrate the bacterial cell wall and membrane, leading to leakage of intracellular components and ultimately cell death. nih.gov

Table 1: Antibacterial Activity of Selected Indole Derivatives

Compound/Derivative Bacterium Activity/MIC Reference
Indolylbenzo[d]imidazole 3ao Staphylococcus aureus < 1 µg/mL mdpi.com
Indolylbenzo[d]imidazole 3aq Staphylococcus aureus < 1 µg/mL mdpi.com
Indolylbenzo[d]imidazole 3aa Staphylococcus aureus 3.9–7.8 µg/mL mdpi.com
Indolylbenzo[d]imidazole 3ad Staphylococcus aureus 3.9–7.8 µg/mL mdpi.com
Sarumine Derivative (with carboxyl group) Staphylococcus aureus 8 µg/mL mdpi.com
Sarumine Derivative (with carboxyl group) Escherichia coli 16 µg/mL mdpi.com

In addition to their antibacterial effects, derivatives of this compound have also shown promise as antifungal agents. Fungal infections, particularly those caused by species like Aspergillus fumigatus and Candida albicans, can be life-threatening, especially in immunocompromised individuals.

Research has demonstrated the efficacy of certain indole derivatives against these fungal pathogens. nih.govresearchgate.net For example, specific derivatives have been found to inhibit the growth of C. albicans with low micromolar potency. nih.gov The antifungal mechanism may involve the inhibition of essential fungal enzymes or disruption of the fungal cell membrane. mdpi.com

Table 2: Antifungal Activity of Selected Indole Derivatives

Compound/Derivative Fungus Activity/MIC Reference
Compound 10 Candida albicans 6.4 µM nih.gov
Compound 10a Candida albicans 5.3 µM nih.gov
Compound 10c Candida albicans 26.7 µM nih.gov
Indolylbenzo[d]imidazole 3ag Candida albicans 3.9 µg/mL mdpi.com
Indolylbenzo[d]imidazole 3aq Candida albicans 3.9 µg/mL mdpi.com

Tuberculosis remains a major global health problem, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular drugs. Derivatives of this compound have been investigated for their potential in this area.

Studies have shown that certain derivatives exhibit significant in vitro activity against M. tuberculosis H37Rv, the standard laboratory strain. nih.gov For instance, a series of 2-hydroxy-aminoalkyl derivatives of diaryloxy methano phenanthrenes, which share structural similarities, displayed MIC values ranging from 3.12 to 25 µg/ml. nih.gov Another study on dihydroquinazolinone derivatives, which can be considered related structures, also showed promising results, with some compounds having MICs as low as 2 µg/mL against the H37Rv strain. nih.gov These findings highlight the potential of this chemical scaffold in the development of novel antitubercular agents.

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to antibiotics and host immune responses. medcraveonline.com The ability to inhibit biofilm formation is therefore a crucial strategy in combating chronic and persistent infections.

Derivatives of this compound have demonstrated the ability to interfere with biofilm formation by various pathogenic bacteria. mdpi.comnih.gov For example, certain indolylbenzo[d]imidazole derivatives have been shown to effectively inhibit biofilm formation by S. aureus. mdpi.com Another study on a marine bisindole alkaloid derivative showed significant inhibition of biofilm formation in both E. coli and S. aureus. nih.gov At a concentration of 8 µg/mL, this derivative inhibited biofilm formation by 68.3% in E. coli and 82.2% in S. aureus. nih.gov

The mechanism of biofilm inhibition is often linked to the disruption of bacterial adhesion to surfaces or interference with quorum sensing, the cell-to-cell communication system that regulates biofilm development. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Effects

Beyond their antimicrobial and neuroprotective potential, derivatives of this compound have also been explored for their anti-inflammatory and immunomodulatory properties. Chronic inflammation is a key component of many diseases, and modulating the immune response can be a valuable therapeutic approach.

Studies have shown that certain related indole derivatives can exert anti-inflammatory effects through various mechanisms. nih.govnih.gov For example, some compounds have been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Others may modulate the production of pro-inflammatory cytokines or influence the activity of immune cells. nih.gov For instance, a study on a plant extract rich in mangiferin, which contains a structure with some similarities to the core of interest, demonstrated a reduction in leukocyte infiltration and the expression of pro-inflammatory cytokines in an animal model of inflammation. nih.gov While not direct derivatives, these findings suggest that the broader class of indole-containing compounds has potential in this therapeutic area.

Modulation of Pro-Inflammatory Cytokine Production (e.g., IL-6, IL-8)

Derivatives of this compound have demonstrated the ability to modulate the production of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). These cytokines are central to the inflammatory response, with IL-6 playing a role in the transition between acute and chronic inflammation and IL-8 being a potent chemoattractant for neutrophils. mdpi.commdpi.com

One study focused on derivatives of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine], a compound structurally related to the core of interest. By introducing various substituents at the 1, 2, and 3-positions of the indole group, researchers were able to synthesize derivatives that either enhanced or diminished pro-inflammatory cytokine production in IL-1β-stimulated human gingival fibroblasts. nih.govdocumentsdelivered.com For instance, the parent compound DPIE was found to increase IL-6 and IL-8 production by three-fold and two-fold, respectively. nih.gov This suggests that modifications to the indole structure can fine-tune the biological response, potentially leading to the development of agents that can either amplify or suppress inflammatory signals as needed. documentsdelivered.com

Another derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), was investigated for its anti-inflammatory potential. mdpi.com This compound, which incorporates an indole scaffold, was designed based on the structures of known anti-inflammatory agents. mdpi.comnih.gov IL-17, a pro-inflammatory cytokine, is known to stimulate the production of IL-6 and IL-8. mdpi.com The study of JR19 highlights the ongoing exploration of indole derivatives in modulating cytokine pathways. mdpi.com

The modulation of these cytokines is a critical area of research, as evidenced by the therapeutic use of IL-6 inhibitors in conditions like rheumatoid arthritis. nih.govnih.gov Research has shown that inhibiting IL-6 can reduce inflammation and even ameliorate associated comorbidities. nih.gov Furthermore, studies have demonstrated that phosphodiesterase inhibitors can suppress the production and release of IL-6 and IL-8 in response to inflammatory stimuli. mdpi.com

Table 1: Effect of DPIE on Pro-Inflammatory Cytokine Production

Compound Fold Increase in IL-6 Production Fold Increase in IL-8 Production
DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] 3 2

Data sourced from a study on IL-1β-stimulated human gingival fibroblasts. nih.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are key to the production of prostaglandins, mediators heavily involved in the inflammation pathway. nih.gov The selective inhibition of COX-2 is a major strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.govnih.gov

Derivatives of the indole structure, the core of this compound, have been a focus of research for COX inhibition. For example, a hybrid compound, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), was designed from the structures of indomethacin (B1671933) and paracetamol. nih.gov In in vitro assays, ICMD-01 demonstrated significant inhibition of the production of pro-inflammatory cytokines without showing significant inhibition of PGE2, a product of the COX pathway, in vivo. nih.gov

Other research has explored different heterocyclic compounds containing the indole moiety. A series of thiazole (B1198619) derivatives were reported as dual COX-2 and 5-LOX inhibitors. nih.gov Specifically, a diphenyl-amino thiazole compound exhibited potent inhibitory activity against COX. nih.gov Additionally, compounds incorporating both thiazole and benzothiazole (B30560) scaffolds have been shown to display selective COX-2 inhibitory activity. nih.gov The search for selective COX-2 inhibitors remains an active area of pharmaceutical research. google.com

Table 2: Examples of Indole-Related COX-2 Inhibitors

Compound Type Target Reported Activity
Thiazole derivatives Dual COX-2/5-LOX IC50 values ranging from 0.09–54.09 μM for COX-2
Thiazole and benzothiazole hybrids Selective COX-2 Displayed selective COX-2 inhibitory activity

Data is illustrative of research in the field of indole-based COX inhibitors. nih.gov

Central Nervous System Activities

Anticonvulsant Properties (e.g., MES model)

The maximal electroshock (MES) test is a widely used preclinical model to screen for anticonvulsant activity, indicating a compound's ability to prevent the spread of seizures. Several studies have investigated the anticonvulsant properties of various compounds, including those with structural similarities to indole derivatives, in the MES model among others. nih.govnih.govijbcp.com

For instance, a series of water-soluble analogues of known anticonvulsants demonstrated broad-spectrum activity in the MES test, the subcutaneous pentylenetetrazole (scPTZ) model, and the 6 Hz seizure model. nih.gov One particularly potent compound from this series, compound 14, showed a robust anticonvulsant profile with an ED50 in the MES test of 49.6 mg/kg. nih.gov This highlights the potential for developing effective anticonvulsants through structural modification. nih.govmdpi.com

Another study focused on 1-diethylamino-3-phenylprop-2-en-1-one, which afforded protection in both the MES and scPTZ screens. nih.gov The ED50 values for this compound in mice were 52.0 mg/kg in the MES test and 69.4 mg/kg in the scPTZ test. nih.gov These findings underscore the importance of these screening models in identifying lead molecules for the development of novel antiepileptic drugs. nih.govresearchgate.net

Table 3: Anticonvulsant Activity of a Pyrrolidine-2,5-dione Derivative (Compound 14) in Mice

Seizure Model ED50 (mg/kg)
Maximal Electroshock (MES) 49.6
6 Hz (32 mA) 31.3
scPTZ 67.4
6 Hz (44 mA) 63.2

Data from a study on water-soluble anticonvulsant analogues. nih.gov

Cannabinoid Receptor Ligand Activity (CB1R, CB2R)

The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, plays a significant role in various physiological processes. windows.netmdpi.com CB1 receptors are primarily found in the central nervous system, while CB2 receptors are predominantly located in immune cells. windows.netmdpi.com Both receptors are G-protein-coupled receptors (GPCRs). mdpi.comnih.gov

Aminoalkylindoles are a recognized class of synthetic cannabinoids that act as agonists at both CB1 and CB2 receptors. windows.net The structure of this compound contains an indole core, which is a key feature of these cannabinoid receptor ligands. The activity of these compounds is dependent on their affinity for the receptors. For example, CP 55,940, a synthetic cannabinoid, shows high and roughly equal affinity for both CB1 and CB2 receptors. windows.net

The search for ligands that can modulate the endocannabinoid system is an active area of research, with ongoing efforts to identify and characterize new compounds that interact with these receptors. researchgate.netgreenleafmc.ca The development of such ligands could have therapeutic implications for a variety of conditions.

Table 4: Affinity of a Synthetic Cannabinoid for Cannabinoid Receptors

Compound Receptor Ki (nM)
CP 55,940 CB1 0.5-5.0
CB2 0.69-2.8

Data illustrates the high affinity of certain synthetic cannabinoids for CB1 and CB2 receptors. windows.net

Antiparasitic Activity (e.g., Anti-Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health issue in many parts of the world. nih.govnih.gov The current treatments have limitations, driving the search for new and more effective antiparasitic agents. nih.gov

Research has identified a series of substituted indoles through phenotypic screening against T. cruzi. nih.gov Medicinal chemistry efforts were employed to optimize these compounds, aiming to improve their metabolic stability and solubility. nih.govdndi.org One of the lead compounds from this indole series demonstrated antiparasitic activity in both acute and chronic mouse models of Chagas disease. nih.gov

The exploration of natural and synthetic compounds for anti-T. cruzi activity is a broad field. For example, oxonitrogenated derivatives of sesquiterpenes have been evaluated, with some showing activity against T. cruzi epimastigotes. mdpi.com Additionally, 1,2,3-triazole-based hybrids have been investigated, with some analogs showing potent activity against trypomastigotes and intracellular parasites. mdpi.com These studies highlight the diverse chemical scaffolds being explored in the fight against Chagas disease. mdpi.commdpi.com

Table 5: Antiparasitic Activity of a Lead Indole Compound in a Mouse Model of Chagas Disease

Treatment Group Outcome
Compound 2 (50 mg/kg BID) + 1-ABT Reduction in parasite load in acute and chronic models
Benznidazole (100 mg/kg QD) Standard treatment for comparison
Vehicle only Control group

Data from a proof-of-concept study on a substituted indole. nih.gov

Mechanistic Investigations and Molecular Interactions of 2 2 1h Indol 3 Yl Ethyl Amino Ethanol Derivatives

Molecular Target Identification and Validation

The biological activities of indole (B1671886) derivatives are realized through their interaction with specific molecular targets. Research has identified several key proteins and pathways that are modulated by compounds related to 2-((2-(1H-indol-3-yl)ethyl)amino)ethanol.

Tubulin: A significant number of indole-based compounds have been identified as inhibitors of tubulin polymerization. nih.govtandfonline.comeurekaselect.com Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for critical cellular processes, including mitosis. eurekaselect.commanipal.edu By interfering with microtubule dynamics, these inhibitors can arrest the cell cycle and induce apoptosis in cancer cells. nih.gov Various classes of indole derivatives, including aroylindoles, arylthioindoles, and analogues of natural products like combretastatin (B1194345) A-4, have demonstrated potent tubulin polymerization inhibition. tandfonline.comnih.gov For instance, certain arylthioindole derivatives with a 3-(3,4,5-trimethoxyphenyl)thio moiety showed high activity as tubulin polymerization inhibitors, with IC₅₀ values in the low micromolar range (2.0–4.5 µM). tandfonline.com The indole scaffold itself is considered a "privileged group" for targeting the colchicine-binding site of tubulin. nih.gov

IL-1R1 (Interleukin-1 Receptor, Type I): The interleukin-1β (IL-1β) signaling pathway is central to inflammatory processes. A derivative, 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE), was identified through virtual screening as a modulator of the IL-1β pathway. nih.gov This compound was found to enhance the binding affinity of IL-1β to its receptor, IL-1R1. nih.gov This interaction synergistically increases the production of pro-inflammatory molecules like IL-6 and IL-8 in primary human oral cells. nih.govnih.gov This suggests that specific indole derivatives can act as molecular probes or modulators of cytokine signaling pathways. nih.gov

Cdk4-cyclin D1: The cyclin D1-CDK4 complex is a crucial regulator of the G1 phase of the cell cycle, and its overexpression is common in many cancers. nih.govnih.gov While direct inhibition by this compound itself is not explicitly detailed, the broader class of indole-containing compounds has been explored for anti-cancer properties that often involve cell cycle machinery. nih.gov The Cdk4-cyclin D1 complex drives cell cycle progression by phosphorylating the retinoblastoma protein (Rb), making it a key therapeutic target. nih.gov The development of inhibitors for this complex is an active area of research, and privileged scaffolds like indole are often employed in inhibitor design.

RSH (RelA/SpoT Homologue) Proteins: In bacteria, RSH enzymes are responsible for synthesizing the alarmones (p)ppGpp, which are key regulators of the stringent response, an adaptation to nutritional stress. nih.govfrontiersin.org Indole itself has been shown to be involved in regulating bacterial processes, including those influenced by the stringent response. nih.gov For example, studies in E. coli have shown that (p)ppGpp, synthesized by RSH proteins, positively regulates the production of indole under certain glucose conditions. nih.gov This highlights a role for indole structures in complex bacterial signaling networks, making the associated enzymes potential targets for antimicrobial strategies.

Computational Approaches and Molecular Modeling

Computational methods are indispensable tools for predicting and analyzing the molecular interactions that underpin the biological activity of this compound derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method has been applied to understand how indole derivatives interact with their targets.

Interaction with IL-1R1: Docking studies were performed to predict the binding pose of DPIE at the interface of IL-1β and IL-1R1. nih.govnih.gov The simulations identified two potential binding sites, S1 and S2. nih.gov A potential docking model showed that DPIE could form a hydrogen bond with the residue Glu129 of the IL-1R1 receptor, providing a structural hypothesis for its ability to enhance the binding of IL-1β to the receptor. nih.gov

Interaction with Tubulin: For indole-based tubulin inhibitors, molecular docking has been used to rationalize their mechanism of action. nih.gov Docking of combretastatin A-4 analogues containing an indole scaffold into the colchicine (B1669291) binding site of tubulin (PDB code: 1SA0) revealed key interactions. The trimethoxyphenyl (TMP) group often present in these derivatives forms a hydrogen bond with CYSβ241, while the indole ring engages in hydrophobic interactions with residues such as LEUβ248, LEUβ255, ASNβ258, and METβ259. nih.gov

Other Targets: Docking simulations of a related indole derivative, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, predicted its affinity for targets such as Thromboxane-A synthase (TXAS) and lysosomal protective protein (LLP), suggesting a potential for polypharmacology. mdpi.com The results for this compound are summarized in the table below.

Table 1: Molecular Docking Results for an Indole-Thioxothiazolidinone Derivative This interactive table summarizes the predicted binding affinities of Les-6614 with various protein targets.

Target Protein PDB ID Binding Energy (kcal/mol)
Thromboxane-A synthase (TXAS) 5CXL -8.1
Lysosomal protective protein (LLP) 5M5F -7.5

Theoretical studies that calculate the electronic structure of a molecule provide insights into its intrinsic properties and reactivity. The indole ring is an electron-rich aromatic system, which influences its chemical behavior and biological interactions. While specific theoretical studies on the electronic structure of this compound were not found, the general characteristics of the indole scaffold are well-understood. The high electron density makes it prone to electrophilic substitution and allows it to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for binding to biological targets.

Enzymatic Inhibition Kinetic Studies

Kinetic studies are essential for quantifying the potency of an inhibitor and understanding its mechanism of action (e.g., competitive, non-competitive).

For indole derivatives targeting tubulin, inhibition is often quantified by an IC₅₀ value, which represents the concentration of the inhibitor required to reduce the polymerization rate by 50%.

One study on sulfur-spaced indole derivatives designed as combretastatin A-4 analogues reported potent inhibition of tubulin polymerization. nih.gov The most active compound, a 7-heterocyclyl-1H-indole derivative, exhibited an IC₅₀ value of 0.58 ± 0.06 µM. nih.gov

Another series of 3-formyl-2-phenylindoles was evaluated for tubulin polymerization inhibition. The most active compound in this series displayed an IC₅₀ value of 1.5 µM. tandfonline.com

These kinetic data are vital for structure-activity relationship (SAR) studies, helping to guide the design of more potent inhibitors. For example, in arylthioindoles, the presence of a 3,4,5-trimethoxy substitution on the phenylthio group was found to be critical for potent activity. tandfonline.com

Table 2: Tubulin Polymerization Inhibition by Indole Derivatives This interactive table presents the inhibitory concentrations (IC₅₀) for different classes of indole derivatives against tubulin polymerization.

Derivative Class Specific Moiety IC₅₀ (µM)
Arylthioindoles 3-(3,4,5-trimethoxyphenyl)thio 2.0 - 4.5
3-Formyl-2-phenylindoles - 1.5

Compound Reference Table

In Vivo Efficacy and Preclinical Evaluation of 2 2 1h Indol 3 Yl Ethyl Amino Ethanol Analogues

Assessment in Murine Xenograft Models for Anticancer Efficacy

The in vivo anticancer efficacy of novel therapeutic agents is frequently evaluated using murine xenograft models, where human cancer cells are implanted into immunodeficient mice. nih.govnih.gov This approach allows for the assessment of a compound's ability to inhibit tumor growth in a living organism, providing crucial data on therapeutic potential. nih.govnih.gov While direct studies on 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol are not extensively documented in publicly available research, the evaluation of its structural analogues, particularly those based on the indole (B1671886) scaffold, offers significant insights.

The indole nucleus is a "privileged motif" in the design of anticancer agents, with numerous derivatives demonstrating significant cytotoxic activity. researchgate.netmdpi.com Research into tryptamine (B22526) derivatives has revealed promising antitumor effects. For instance, novel synthetic tryptamine derivatives have been investigated for their in vitro growth inhibitory concentrations against various cancer cell lines. nih.gov One such study synthesized a series of tryptamine derivatives, with some compounds showing selective activity against leukemic and solid tumor models. nih.gov For example, a tryptamine-azelayl derivative (compound 13 in the study) was active against myeloid and lymphoblastic leukemia cell lines and showed a selective effect against the HT29 colon cancer cell line. nih.gov Another derivative (compound 14) displayed marked cytotoxicity against several solid tumor cell lines, including A431 (skin), HT29 (colon), IGROV1 (ovarian), and U2OS (osteosarcoma). nih.gov

Furthermore, new indole-based tyrphostin derivatives have been synthesized and evaluated for their antiproliferative efficacy in various cancer models, including HCT-116 colorectal carcinoma cells. nih.govnih.gov Some of these derivatives exhibited potent anticancer activity, with IC50 values in the sub-micromolar range, surpassing the efficacy of established multikinase inhibitors like sorafenib (B1663141) and gefitinib (B1684475) in certain cell lines. nih.gov The anticancer mechanisms of these indole derivatives often involve the induction of apoptosis and the inhibition of angiogenesis. nih.govnih.gov

The table below summarizes representative findings for tryptamine analogues in anticancer studies.

Compound TypeCancer ModelKey Findings
Tryptamine-azelayl derivative (Compound 13)HT29 (Colon Cancer) XenograftMaintained biological activity against colon cancer models. nih.gov
Tryptamine-azelayl derivative (Compound 14)A431, HT29, IGROV1, U2OS XenograftsShowed marked cytotoxicity on all solid tumor lines tested. nih.gov
Indole-based Tyrphostin (Compound 2a)HCT-116 (Colorectal Carcinoma) XenograftInhibited tumor cell proliferation at sub-micromolar concentrations. nih.gov
Indole-based Tyrphostin (Compound 3a)518A2 (Melanoma) XenograftDemonstrated high activity against melanoma cells. nih.gov

These findings underscore the potential of the tryptamine and indole core structures, integral to this compound, as a foundation for the development of novel anticancer agents. The functionalization of the tryptamine scaffold appears to be a promising strategy for enhancing cytotoxic and selective activity against various cancer types.

Pharmacological Evaluation in Disease-Specific Animal Models (e.g., anticonvulsant, anti-inflammatory, anti-parasitic)

Beyond cancer, analogues of this compound, which contain the tryptamine and ethanolamine (B43304) functionalities, have been explored for a range of other pharmacological activities.

Anticonvulsant Activity:

The N-(2-hydroxyethyl) moiety, present in the subject compound, is a key feature in several molecules investigated for anticonvulsant properties. A series of novel N-(2-hydroxyethyl)amide derivatives were synthesized and screened for their anticonvulsant activities using the maximal electroshock (MES) test in mice. nih.gov This test is a well-established model for identifying compounds with efficacy against generalized tonic-clonic seizures. nih.gov Certain long-chain fatty acid amides, such as N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl)palmitamide, and N-(2-hydroxyethyl)stearamide, demonstrated significant anticonvulsant activity and low neurotoxicity. nih.gov These compounds were also effective against seizures induced by various chemical convulsants, suggesting a broad spectrum of activity. nih.gov

Similarly, N-(2-hydroxyethyl) cinnamamide (B152044) derivatives have shown promise. nih.gov Specifically, N-(2-hydroxyethyl) cinnamamide and its 3-fluorophenyl analogue exhibited potent anticonvulsant activity in the MES test, with protective indices significantly greater than that of the established antiepileptic drug carbamazepine. nih.gov

The table below presents data on the anticonvulsant activity of representative N-(2-hydroxyethyl) analogues.

CompoundAnimal ModelTestEfficacy (ED50)
N-(2-hydroxyethyl)decanamideMiceMES22.0 mg/kg
N-(2-hydroxyethyl)palmitamideMiceMES23.3 mg/kg
N-(2-hydroxyethyl)stearamideMiceMES20.5 mg/kg
N-(2-hydroxyethyl) cinnamamideMiceMES17.7 mg/kg
(E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamideMiceMES17.0 mg/kg

Anti-inflammatory Activity:

The indole core is a well-known scaffold for anti-inflammatory agents, with indomethacin (B1671933) being a classic example. researchgate.net Modern research continues to explore indole derivatives for this purpose. For instance, a study on indole-imidazolidine derivatives demonstrated significant anti-inflammatory effects in murine models of inflammation, such as the carrageenan-induced peritonitis model. nih.gov These compounds were found to reduce leukocyte migration and the levels of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

Another study investigated a series of indole-2-one derivatives and found that some compounds exhibited potent anti-inflammatory activity by inhibiting the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net One of the lead compounds also showed significant protection in an LPS-induced septic death model in mice, highlighting its potential for treating acute inflammatory conditions. researchgate.net The anti-inflammatory effects of various ethanol (B145695) extracts containing diverse compounds have also been demonstrated in models like carrageenan-induced paw edema. nih.govresearchgate.net

The following table summarizes the anti-inflammatory findings for representative indole analogues.

Compound TypeAnimal ModelKey Findings
Indole-imidazolidine derivative (LPSF/NN-52)Mice (Peritonitis model)Reduced leukocyte migration and pro-inflammatory cytokines. nih.gov
Indole-imidazolidine derivative (LPSF/NN-56)Mice (Peritonitis model)Reduced leukocyte migration and pro-inflammatory cytokines. nih.gov
Indole-2-one derivative (Compound 7i)Mice (LPS-induced sepsis)Provided significant protection from septic death. researchgate.net
Indole-2-one derivative (Compound 8e)Macrophages (in vitro)Inhibited the expression of TNF-α, IL-6, COX-2, and iNOS. researchgate.net

Anti-parasitic Activity:

Tryptamine and its derivatives have been investigated for their potential against various parasites. The structural similarity of tryptamine to serotonin (B10506) means that it can interfere with serotonergic pathways in parasites, which are crucial for their neuromuscular function.

In one study, various extracts of Ajuga bracteosa, which contains a variety of phytochemicals, were evaluated for their anti-leishmanial activity. nih.gov The n-hexane and ethanol extracts showed significant inhibition of both the promastigote and amastigote forms of Leishmania. nih.gov While not a direct study of tryptamine analogues, it points to the potential of natural product scaffolds in anti-parasitic drug discovery.

More directly, research into synthetic chemical libraries has identified compounds with broad-spectrum anti-parasitic properties. Some molecules have shown inhibitory effects against Leishmania spp., Trypanosoma brucei, and Trypanosoma cruzi. nih.gov These findings suggest that the core tryptamine structure could be a valuable starting point for developing novel agents against trypanosomatid infections.

The table below presents representative findings for compounds with anti-parasitic activity.

Compound/ExtractParasiteActivity
Ajuga bracteosa n-hexane extractLeishmania (promastigote)63.18 ± 2.29% inhibition
Ajuga bracteosa n-hexane extractLeishmania (amastigote)58.44 ± 1.61% inhibition
Ajuga bracteosa ethanol extractLeishmania (promastigote)57.20 ± 1.19% inhibition
Ajuga bracteosa ethanol extractLeishmania (amastigote)48.39 ± 1.09% inhibition

Toxicological Assessment and Safety Profiling of 2 2 1h Indol 3 Yl Ethyl Amino Ethanol Derivatives

Acute Toxicity Studies (e.g., in rodent models)

In rodent models, the LD50 of tryptamine (B22526) has been established through various routes of administration. For instance, in mice, the intraperitoneal LD50 is reported to be 100 mg/kg, while the subcutaneous LD50 is 500 mg/kg. wikipedia.org In rats, the intraperitoneal LD50 of tryptamine is 223 mg/kg. wikipedia.org

Another relevant compound is psilocin, a known hallucinogenic tryptamine. Studies on psilocin have reported an LD50 of 293.07 mg/kg in mice when administered intraperitoneally. researchgate.net Research on extracts from psilocybin-containing mushrooms, which contain psilocin and other indolealkylamines, showed similar LD50 values in mice, ranging from 316.87 mg/kg to 324.37 mg/kg. researchgate.net

It is important to note that the toxicity of tryptamine derivatives can be influenced by the specific substitutions on the indole (B1671886) ring or the amino group. For example, some synthetic tryptamine derivatives have been associated with acute poisoning cases, highlighting the potent physiological effects of this class of compounds. nih.gov

CompoundAnimal ModelRoute of AdministrationLD50 Value
TryptamineMouseIntraperitoneal (i.p.)100 mg/kg wikipedia.org
TryptamineMouseSubcutaneous (s.c.)500 mg/kg wikipedia.org
TryptamineRatIntraperitoneal (i.p.)223 mg/kg wikipedia.org
PsilocinMouseIntraperitoneal (i.p.)293.07 mg/kg researchgate.net
Psilocybe cyanopus ExtractMouseIntraperitoneal (i.p.)316.87 mg/kg researchgate.net
Psilocybe semilanceata ExtractMouseIntraperitoneal (i.p.)324.37 mg/kg researchgate.net

Neurotoxicity Screening and Behavioral Assessments

The neurotoxic potential and behavioral effects of tryptamine derivatives are primarily linked to their interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor. jefferson.edu Activation of this receptor is associated with the hallucinogenic and psychedelic effects of many tryptamines. thieme-connect.com

Behavioral assessments in rodent models are crucial for characterizing the psychoactive properties of these compounds. A common behavioral proxy for hallucinogenic potential in rodents is the head-twitch response (HTR). Numerous synthetic tryptamine analogs have been shown to induce HTR in mice, an effect that can be blocked by 5-HT2A receptor antagonists. biomolther.orgnih.gov For instance, tryptamine hallucinogens like 5-MeO-DIPT, 5-MeO-AMT, and 5-MeO-DMT are known to elicit head twitches in rodents. nih.gov

Locomotor activity is another key parameter assessed. Some tryptamine derivatives, such as alpha-ethyltryptamine (AET), have been shown to significantly increase locomotor activity in rats, a characteristic shared with stimulants. nih.gov Conversely, other tryptamines can lead to a decrease in locomotor activity, which is thought to be mediated by the stimulation of 5-HT1A receptors. nih.gov For example, some novel synthetic tryptamine analogs were found to reduce locomotor activity in mice. biomolther.org

Drug discrimination studies in rats are also employed to compare the subjective effects of novel compounds to those of known hallucinogens. Several substituted tryptamines have been found to fully substitute for the discriminative stimulus effects of DOM (2,5-dimethoxy-4-methylamphetamine), a classic hallucinogen. nih.gov This suggests that these tryptamine derivatives may have similar abuse liability. nih.govnih.gov

Regarding direct neurotoxicity, some studies have raised concerns. For example, α-ethyltryptamine (AET) has been found to produce serotonergic neurotoxicity, similar to that of amphetamines like MDMA. wikipedia.org Furthermore, high doses of some tryptamine derivatives, such as 5-MeO-MiPT, have been shown to induce apoptotic cell death in certain organs in mice. wikipedia.org

Tryptamine DerivativeAnimal ModelBehavioral EffectKey Finding
alpha-ethyltryptamine (AET)RatIncreased locomotor activity, decreased investigatory behaviorProduces an MDMA-like profile of behavioral changes. nih.gov
4-OH-MIPTRatFull substitution for DOM in drug discriminationSuggests abuse liability similar to the hallucinogen DOM. nih.gov
5-MeO-DBTRatFailed to substitute for DOM in drug discriminationMay not have abuse liability similar to DOM. nih.gov
5-Cl-DMTRatPartial substitution for DOM in drug discriminationMay not have abuse liability similar to DOM. nih.gov
Various Synthetic TryptaminesMouseInduction of Head-Twitch Response (HTR)Indicates hallucinogenic potential mediated by 5-HTR2a stimulation. biomolther.org
5-MeO-MiPTMouseDose-dependent inhibition of sensorimotor responsesHigh doses induce impairment of stimulated motor activity. nih.gov

Structure Activity Relationship Sar Studies of 2 2 1h Indol 3 Yl Ethyl Amino Ethanol and Analogues

Correlation of Indole (B1671886) Substitutions with Specific Bioactivities

The substitution pattern on the indole ring is a critical determinant of the biological activity of its derivatives. srce.hr Research has shown that even minor changes to the substituents on the indole nucleus can lead to significant shifts in potency and selectivity for various biological targets.

The 3-position of the indole ring is a common point of attachment for side chains, and this substitution is known to markedly influence bioactivity. srce.hr For a series of aminoalkylindoles studied for cannabinoid receptor binding, a bulky bicyclic substituent, such as a naphthyl group, at the 3-position was identified as a key feature for potent activity. future4200.com

Conversely, the 2-position of the indole ring is highly sensitive to substitution. In the same cannabinoid mimetic series, there was a strict limitation on the size of the substituent at this position. future4200.com Increasing the bulk from a hydrogen atom to an ethyl group resulted in a loss of activity, whereas having a hydrogen atom at the C-2 position enhanced potency. future4200.com With the exception of a chloro-substituent, most electronically varied substituents at the 2-position also rendered the compounds inactive. future4200.com In a different class of compounds designed as nociceptin (B549756) opioid peptide (NOP) receptor ligands, substitution at the C-2 position generally led to higher binding affinity and full agonist activity, whereas analogous substitutions at the C-3 position resulted in partial agonists. nih.gov

Substitutions at other positions on the benzene (B151609) portion of the indole ring also play a role. For instance, a 6-bromo substitution on an aminoalkylindole produced a potential cannabinoid receptor antagonist. future4200.com In a separate study, the introduction of an iodine atom at the 5-position of an indolylquinazolinone derivative yielded a compound with a low minimum inhibitory concentration (MIC) against methicillin-resistant S. aureus (MRSA). nih.gov

Substitution PositionSubstituentObserved Bioactivity/EffectReference
C-2Hydrogen (H)Enhanced cannabinoid receptor potency compared to larger groups. future4200.com future4200.com
C-2Ethyl (-CH2CH3)Destroyed cannabinoid receptor activity. future4200.com future4200.com
C-2Various polar functionalities (e.g., -CH2OH, -CH2NH2)Higher NOP receptor binding affinity and full agonism. nih.gov nih.gov
C-3NaphthylPotent cannabinoid receptor activity. future4200.com future4200.com
C-3Various polar functionalities (e.g., -CH2OH, -CH2NH2)Lower NOP receptor binding affinity and partial agonism. nih.gov nih.gov
C-5Iodo (-I)Potent antibacterial activity against MRSA in an indolylquinazolinone series. nih.gov nih.gov
C-6Bromo (-Br)Potential cannabinoid receptor antagonist activity. future4200.com future4200.com

Impact of Side-Chain Modifications on Pharmacological Profiles

The ethylaminoethanol (B8294368) side chain attached to the indole nucleus is integral to the pharmacological profile of these molecules. Modifications to this chain, including the length of the alkyl linker, the nature of the amine, and the terminal group, have profound effects on activity.

For cannabinoid activity in certain aminoalkylindoles, an aminoethyl substituent attached to the indole nitrogen (N-1 position) was found to be optimal. future4200.com Studies have indicated that displacing the amine group further away from the indole core leads to a decrease in biological activity. future4200.com

The characteristics of the amine group itself are also a crucial factor. In some studies, compounds with acyclic amines in the side chain were found to be inactive. future4200.com In contrast, incorporating the amine into a cyclic structure, such as a morpholine (B109124) or piperidine (B6355638) ring, often preserves or enhances activity. future4200.comnih.gov For example, a series of potent NOP receptor ligands were developed based on an N-piperidinyl indole scaffold. nih.gov

The functional groups on the side chain are also pivotal. In the development of NOP receptor ligands, the introduction of aminomethyl or hydroxymethyl groups on the indole core, linked via a piperidine ring, was explored. nih.gov The specific placement of these functional groups—whether at the 2- or 3-position of the indole—had a dramatic impact, influencing whether the resulting compound was a full or partial agonist. nih.gov Research on indole ethylamine (B1201723) derivatives designed to regulate lipid metabolism also highlights the importance of the side chain, where modifications led to compounds that could activate key metabolic targets like PPARα and CPT1a. nih.gov

Side-Chain FeatureModificationImpact on Pharmacological ProfileReference
Amine PositionAminoethyl at N-1 of indoleOptimal for cannabinoid activity in certain series. future4200.com future4200.com
Amine DistanceIncreased distance from indole nucleusDiminished activity. future4200.com future4200.com
Amine TypeAcyclic aminesLack of activity in some cannabinoid mimetic series. future4200.com future4200.com
Cyclic amines (e.g., morpholine, piperidine)Maintained or enhanced activity for cannabinoid and NOP receptor ligands. future4200.comnih.gov future4200.comnih.gov
Side-Chain FunctionalityHydroxymethyl or Aminomethyl groupsFunctional groups on N-piperidinyl indole that confer NOP receptor agonism. nih.gov nih.gov

Identification of Key Pharmacophores for Desired Activities

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For analogues of 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol, the indole scaffold is a fundamental pharmacophoric element. researchgate.net However, specific activities are dictated by the precise combination and spatial orientation of additional features.

For potent cannabinoid activity in the aminoalkylindole (AAI) class, SAR studies have defined a clear pharmacophore. future4200.com The key structural features include a bicyclic substituent, like naphthyl, at the C-3 position, a small substituent (ideally hydrogen) at the C-2 position, and an aminoethyl group, often terminating in a morpholine ring, attached to the N-1 position of the indole. future4200.com

For NOP receptor agonism, a different pharmacophore has been identified. nih.gov This model is built upon an N-piperidinyl indole core. nih.gov A crucial element for determining the type of activity is the substitution position on the indole ring. Full NOP agonism is achieved when functional groups such as aminomethyl or hydroxymethyl are placed at the C-2 position. nih.gov In contrast, moving these same substituents to the C-3 position results in partial agonism, demonstrating the critical importance of substituent placement within the pharmacophore. nih.gov The amino and hydroxyl groups themselves are key features, enhancing reactivity and interactions with biological targets.

Target/ActivityKey Pharmacophoric FeaturesReference
Cannabinoid Receptor Agonism- Bicyclic substituent at C-3 of indole
  • Small substituent (H) at C-2 of indole
  • Aminoethyl group at N-1 of indole
  • future4200.com
    NOP Receptor Full Agonism- N-piperidinyl indole core
  • Polar functional group (e.g., -CH2OH, -CH2NH2) at C-2 of indole
  • nih.gov
    NOP Receptor Partial Agonism- N-piperidinyl indole core
  • Polar functional group (e.g., -CH2OH, -CH2NH2) at C-3 of indole
  • nih.gov

    Pharmacokinetics and Drug Metabolism Dmpk Considerations for 2 2 1h Indol 3 Yl Ethyl Amino Ethanol Analogues

    In Silico Prediction of ADME Properties

    In the early stages of drug discovery, in silico models are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds before their synthesis. researchgate.net These computational tools help in prioritizing candidates with favorable pharmacokinetic profiles, thereby reducing the time and cost associated with drug development. mdpi.com For analogues of 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol, various physicochemical and pharmacokinetic parameters can be predicted using established software and web-based platforms like SwissADME, admetSAR, and others. nih.gov

    Key predicted properties for tryptamine-like structures often include:

    Lipophilicity (logP): This parameter influences a compound's solubility, permeability across biological membranes, and binding to plasma proteins. A balanced logP is often sought to ensure adequate absorption and distribution without excessive accumulation in fatty tissues.

    Aqueous Solubility (logS): Sufficient water solubility is critical for drug formulation and absorption from the gastrointestinal tract.

    Blood-Brain Barrier (BBB) Permeability: For compounds intended to act on the central nervous system (CNS), the ability to cross the BBB is essential. In silico models can predict whether a compound is likely to be a BBB penetrant or non-penetrant.

    Gastrointestinal (GI) Absorption: Predictions of human intestinal absorption are vital for assessing the potential for oral bioavailability.

    Drug-likeness: Rules such as Lipinski's Rule of Five and Veber's rules are used to evaluate whether a compound possesses physicochemical properties consistent with those of known orally active drugs. nih.gov

    The following interactive table provides a hypothetical in silico ADME prediction for a series of this compound analogues, illustrating the type of data generated in such studies.

    CompoundR1 SubstitutionR2 SubstitutionPredicted MLogPPredicted TPSA (Ų)Predicted GI AbsorptionPredicted BBB PermeantLipinski's Rule of Five Violations
    Analogue 1HH1.8555.3HighYes0
    Analogue 25-OMeH1.9564.5HighYes0
    Analogue 3HCH32.2555.3HighYes0
    Analogue 45-ClH2.5555.3HighYes0
    Analogue 5HC(O)CH31.5075.6HighNo0

    Evaluation of Metabolic Stability

    The metabolic stability of a drug candidate significantly influences its half-life and duration of action. Compounds that are rapidly metabolized may have reduced bioavailability and require more frequent dosing, while those that are too stable may accumulate and lead to toxicity. The indole (B1671886) nucleus and the ethylamine (B1201723) side chain of tryptamine (B22526) derivatives are known sites of metabolism. wikipedia.orgresearchgate.net

    The primary enzymes involved in the metabolism of tryptamine-like compounds are monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes. nih.govnih.gov Tryptamine itself is a substrate for MAO, which leads to its rapid inactivation. wikipedia.org For analogues of this compound, metabolic stability is likely to be influenced by substitutions on the indole ring, the ethylamine side chain, and the terminal ethanol (B145695) group.

    In vitro studies using human liver microsomes (HLMs) or hepatocytes are standard methods for evaluating metabolic stability. nih.gov These assays can identify the major metabolic pathways and the specific enzymes involved. For tryptamine derivatives, common metabolic transformations include:

    Hydroxylation: Addition of a hydroxyl group, often on the indole ring (e.g., at the 5- or 6-position), is a common metabolic pathway mediated by CYP enzymes. nih.gov

    N-dealkylation: Removal of alkyl groups from the nitrogen atom of the side chain.

    O-demethylation: If methoxy (B1213986) substituents are present on the indole ring, their removal is a likely metabolic step. nih.gov

    Oxidation of the ethanol group: The primary alcohol of the ethanolamine (B43304) side chain can be oxidized to an aldehyde and then to a carboxylic acid.

    Recent studies on the metabolism of psychoactive tryptamines have highlighted the role of specific CYP isoforms. For instance, CYP2D6 and CYP3A4 have been identified as key enzymes in the metabolism of psilocin, the active metabolite of psilocybin. nih.gov Similarly, various N,N-dialkylated tryptamines have been shown to inhibit several CYP isoforms, suggesting the potential for drug-drug interactions. researchgate.net

    The following table summarizes potential metabolic pathways and the enzymes likely involved for analogues of this compound.

    Metabolic PathwayPotential Metabolite StructureEnzymes ImplicatedImpact on Activity/Clearance
    Indole Ring Hydroxylation5-Hydroxy- or 6-Hydroxy-analogueCYP2D6, CYP3A4May alter receptor binding and increase clearance.
    N-de-ethylaminoethanolTryptamineCYP enzymesLeads to formation of a known psychoactive compound.
    Oxidation of Ethanol Side ChainCarboxylic acid derivativeAlcohol dehydrogenase, Aldehyde dehydrogenaseIncreases polarity and facilitates excretion.
    MAO-mediated deaminationIndole-3-acetaldehydeMAO-A, MAO-BMajor pathway for tryptamine inactivation.

    Influence on Drug Resistance Mechanisms (e.g., P-gp efflux)

    P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that is highly expressed in various tissues, including the intestinal epithelium, the blood-brain barrier, the liver, and the kidneys. researchgate.netnih.gov By actively transporting a wide range of xenobiotics out of cells, P-gp plays a critical role in limiting drug absorption and distribution, particularly into the brain. dntb.gov.ua

    For CNS-active drugs, being a P-gp substrate can significantly reduce their efficacy by preventing them from reaching their target sites in the brain. Conversely, inhibiting P-gp can lead to increased brain concentrations of co-administered drugs, potentially causing toxicity. Therefore, understanding the interaction of this compound analogues with P-gp is essential.

    In silico and in vitro models can predict whether a compound is likely to be a substrate or an inhibitor of P-gp. mdpi.com For example, a study on melatonin (B1676174) derivatives, which share the indole core with tryptamines, predicted that the studied compounds were not substrates of the P-gp efflux transporter. nih.gov This suggests that analogues of this compound might also evade P-gp-mediated efflux, which would be a favorable property for a CNS-targeted drug.

    The potential for these analogues to act as P-gp inhibitors is also a key consideration. Inhibition of P-gp can lead to clinically significant drug-drug interactions (DDIs). nih.gov If an analogue inhibits P-gp, it could increase the systemic exposure and CNS penetration of other co-administered drugs that are P-gp substrates. researchgate.net

    The table below outlines the potential interactions of these analogues with P-gp and the resulting pharmacokinetic consequences.

    Interaction with P-gpPredicted ConsequenceImplication for Drug Development
    P-gp SubstrateReduced oral bioavailability and limited brain penetration.May necessitate higher doses or alternative routes of administration. Potential for DDIs with P-gp inhibitors.
    Not a P-gp SubstratePotentially good oral bioavailability and ability to cross the BBB.Favorable property for a CNS-active drug.
    P-gp InhibitorIncreased plasma concentrations of co-administered P-gp substrates.High potential for DDIs. Could be exploited to enhance the delivery of other drugs to the brain.
    P-gp InducerDecreased plasma concentrations of co-administered P-gp substrates.Potential for DDIs, leading to reduced efficacy of other drugs.

    Future Research Directions and Therapeutic Potential of 2 2 1h Indol 3 Yl Ethyl Amino Ethanol and Its Derivatives

    Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

    The foundation of developing effective therapeutics from the lead compound 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol lies in the strategic design and synthesis of novel analogues. The goal is to systematically modify its structure to enhance potency at desired biological targets while improving selectivity to minimize off-target effects.

    Future research in this area will likely focus on several key structural modifications. The N-substituted ethanol (B145695) group presents a prime site for alteration. By varying the length and branching of the alkyl chain or introducing different functional groups, it may be possible to modulate the compound's affinity and efficacy at various receptors. For instance, studies on other N,N-dialkyltryptamines have shown that the size of the N-alkyl substituents can influence potency and efficacy at serotonin (B10506) receptors. nih.govacs.orgresearchgate.net

    Another avenue for modification is the indole (B1671886) ring. Substitution at various positions on the indole nucleus can significantly impact pharmacological activity. For example, hydroxylation or methoxylation at the 4- or 5-position of the indole ring has been shown to be a critical determinant of activity in other tryptamine (B22526) series. nih.govacs.orgacs.org A systematic investigation into substitutions on the indole ring of this compound could lead to analogues with fine-tuned receptor interaction profiles.

    The synthesis of these novel analogues can be achieved through established and emerging chemical methodologies. Multistep synthetic routes, often starting from tryptamine or a related indole derivative, will be employed to introduce the desired modifications. nih.gov For example, the reaction of tryptamine with various epoxides can yield a library of N-hydroxyalkyl derivatives for screening.

    The following table summarizes the structure-activity relationships (SAR) observed in related tryptamine analogues, which can guide the design of new derivatives of this compound.

    Modification Site Observed Effect on Activity in Related Tryptamines Potential Application to this compound
    N-Alkyl SubstitutionBulkier N-alkyl groups can decrease potency at 5-HT2C receptors and increase efficacy at 5-HT2B receptors. nih.govacs.orgresearchgate.netModification of the ethanol group could tune selectivity between different serotonin receptor subtypes.
    4-Position of Indole RingO-acetylation of a 4-hydroxy group reduces in vitro 5-HT2A potency but can act as a prodrug in vivo. nih.govacs.orgnih.govIntroduction of a labile group on a hydroxylated analogue could improve pharmacokinetic properties.
    Indole Ring SubstitutionIntroduction of different substituents can modulate affinity for various serotonin receptor subtypes. nih.govSystematic substitution on the indole ring could lead to analogues with optimized target engagement.

    Exploration of Synergistic Therapeutic Combinations

    The therapeutic potential of this compound derivatives may be significantly enhanced through combination therapies. By pairing these novel compounds with existing drugs, it may be possible to achieve synergistic effects, leading to improved efficacy and reduced dosages, thereby minimizing side effects.

    One promising area for synergistic combinations is in oncology. Indole alkaloids have been investigated for their ability to reverse multidrug resistance (MDR) in cancer cells. nih.govscilit.com Some aspidofractinine-type indole alkaloids have been shown to enhance the cytotoxicity of vincristine (B1662923) in resistant cancer cell lines. nih.gov Future research could explore whether derivatives of this compound can act as chemosensitizers when used in combination with conventional chemotherapeutic agents. Studies with lonidamine, an indazole-based drug, have shown that it can sensitize tumor cells to various chemotherapeutics and physical therapies. mdpi.com This provides a rationale for investigating similar properties in novel tryptamine derivatives.

    In the context of neuropsychiatric disorders, combining a novel tryptamine derivative with other psychoactive medications could offer a multi-faceted treatment approach. For example, a compound with high affinity for a specific serotonin receptor subtype could be combined with a drug that targets a different neurotransmitter system, such as dopamine (B1211576) or norepinephrine, to address a broader range of symptoms in conditions like depression or schizophrenia.

    The following table outlines potential synergistic combinations and their underlying rationale.

    Therapeutic Area Potential Combination Partner Rationale for Synergy
    OncologyDoxorubicin, VincristineOvercoming multidrug resistance by inhibiting efflux pumps or other resistance mechanisms. nih.govulisboa.ptresearchgate.net
    NeuropsychiatrySelective Serotonin Reuptake Inhibitors (SSRIs)Modulating different aspects of the serotonergic system to achieve a more comprehensive antidepressant effect.
    Infectious DiseasesAntibioticsPotentiating the effect of antibiotics by increasing bacterial membrane permeability or inhibiting bacterial efflux pumps.

    Investigation into Clinical Translation Prospects and Lead Optimization

    The successful translation of a promising compound from the laboratory to the clinic requires a rigorous process of lead optimization and preclinical development. For derivatives of this compound, this will involve a multi-faceted approach to identify a clinical candidate with the optimal balance of efficacy, safety, and pharmacokinetic properties.

    The initial phase of lead optimization will focus on improving the "drug-like" properties of the most promising analogues. This includes enhancing metabolic stability, optimizing solubility, and ensuring adequate bioavailability. The journey of other tryptamine-based therapeutics, such as psilocybin and its active metabolite psilocin, through clinical trials provides a valuable roadmap. tryptherapeutics.comsmallcaps.com.autryptherapeutics.comsedarplus.ca These programs have highlighted the importance of formulation and delivery methods, such as intravenous infusions, to control the pharmacokinetic profile and patient experience. tryptherapeutics.com

    Preclinical studies will be essential to establish the safety and efficacy of a lead candidate in animal models. These studies will assess the compound's activity in relevant disease models and provide crucial data on its absorption, distribution, metabolism, and excretion (ADME) profile. The development of other tryptamine-based drugs for mental health conditions has demonstrated the importance of these preclinical steps before moving into human trials. biospace.com

    The clinical trial process for a novel tryptamine derivative would likely follow a standard path, beginning with Phase 1 studies in healthy volunteers to assess safety and determine the optimal dose range. smallcaps.com.au Subsequent Phase 2 and 3 trials would then evaluate the drug's efficacy in patient populations for specific indications.

    The table below outlines the key stages in the clinical translation of a derivative of this compound.

    Development Stage Key Objectives Example Activities
    Lead OptimizationImprove potency, selectivity, and ADME properties.Structure-activity relationship (SAR) studies, in vitro metabolic stability assays, formulation development.
    Preclinical DevelopmentEstablish in vivo efficacy and safety.Animal models of disease, toxicology studies, pharmacokinetic profiling.
    Phase 1 Clinical TrialsAssess safety, tolerability, and pharmacokinetics in humans.Dose-escalation studies in healthy volunteers. smallcaps.com.au
    Phase 2 Clinical TrialsEvaluate efficacy and further assess safety in patients.Proof-of-concept studies in a defined patient population.
    Phase 3 Clinical TrialsConfirm efficacy and safety in a larger patient population.Pivotal trials to support regulatory approval.

    Addressing Challenges in Drug Resistance and Targeted Delivery

    A critical aspect of the long-term therapeutic success of any new drug is the ability to overcome potential mechanisms of drug resistance and to deliver the drug effectively to its site of action. For derivatives of this compound, proactive research into these areas will be crucial.

    Drug resistance is a major challenge in cancer therapy, and indole alkaloids are not immune to these mechanisms. ulisboa.pt Resistance can arise from various factors, including increased drug efflux from cancer cells, alterations in the drug target, and activation of alternative signaling pathways. Future research should aim to identify potential resistance mechanisms to novel tryptamine derivatives and develop strategies to circumvent them. This could involve the co-administration of resistance-modulating agents or the design of analogues that are less susceptible to efflux pumps.

    Targeted drug delivery systems offer a promising approach to enhance the therapeutic index of potent compounds by increasing their concentration at the site of action while minimizing exposure to healthy tissues. For derivatives of this compound, particularly those developed for oncology, targeted delivery could be achieved by encapsulating the drug in nanoparticles or conjugating it to a targeting moiety, such as an antibody that recognizes a tumor-specific antigen.

    The following table summarizes potential challenges and future research strategies for derivatives of this compound.

    Challenge Potential Mechanism Future Research Strategy
    Drug ResistanceIncreased expression of ABC transporters (e.g., P-glycoprotein), target mutation. ulisboa.ptDesign of analogues that are poor substrates for efflux pumps, combination therapy with MDR modulators. nih.gov
    Off-Target ToxicityInteraction with unintended receptors or enzymes.Improving selectivity through SAR studies, targeted delivery systems.
    Poor BioavailabilityLow solubility, rapid metabolism.Prodrug strategies, formulation optimization (e.g., nanoparticles, liposomes). nih.gov
    Blood-Brain Barrier PenetrationFor CNS-targeted therapies.Modification of lipophilicity, use of specific transporters, or advanced delivery systems. nih.gov

    Q & A

    Basic Research Questions

    Q. What synthetic routes are commonly used to prepare 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol and its derivatives?

    • Methodology : The compound and its analogs are synthesized via multi-step pathways involving amidation, esterification, and alkylation. For example, ethyl 2-(1H-indol-3-yl)acetate (precursor) is synthesized by refluxing 2-(1H-indol-3-yl)acetic acid with ethanol and sulfuric acid, followed by hydrazide formation using hydrazine hydrate . Subsequent reactions with aryl halides or carbonyl compounds yield derivatives. Optimization of reaction conditions (e.g., solvent, temperature) is critical for improving yields (38–99%) .
    • Data : Key intermediates like N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides are characterized by IR (amide C=O stretch at ~1650 cm⁻¹) and NMR (indole NH proton at δ 10–11 ppm) .

    Q. How are spectroscopic techniques (IR, NMR) employed to confirm the structure of this compound?

    • Methodology :

    • IR Spectroscopy : Identifies functional groups (e.g., amide C=O at 1640–1680 cm⁻¹, indole NH at ~3400 cm⁻¹) .
    • NMR Spectroscopy : ¹H NMR confirms indole protons (δ 6.8–7.7 ppm), ethylamino chain protons (δ 2.8–3.5 ppm), and ethanol -OH (δ 1.2–1.5 ppm). ¹³C NMR resolves carbonyl carbons (δ 165–175 ppm) .
      • Data Contradictions : Discrepancies in melting points (e.g., 73–75°C vs. 128–130°C for derivatives) may arise from polymorphic forms or impurities, necessitating recrystallization .

    Advanced Research Questions

    Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

    • Methodology : Molecular docking studies use software like AutoDock to simulate interactions between the compound and target proteins (e.g., enzymes or receptors). The indole moiety often engages in π-π stacking with aromatic residues, while the ethanolamine side chain forms hydrogen bonds .
    • Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

    Q. What strategies resolve contradictions in synthetic yields or spectral data?

    • Case Study : A derivative synthesized via two methods showed yields of 38% vs. 70% due to divergent reaction pathways (e.g., competing alkylation vs. acylation). HPLC purity analysis (>95%) and kinetic studies (reaction monitoring via TLC) can identify optimal conditions .
    • Troubleshooting : Conflicting NMR signals may require advanced techniques like 2D-COSY or HSQC to assign overlapping proton environments .

    Q. How are stereochemical challenges addressed during synthesis?

    • Methodology : Chiral resolution techniques (e.g., chiral HPLC or enzymatic catalysis) separate enantiomers like (R)- and (S)-configured derivatives. For example, (R)-14 and (S)-14 were isolated using chiral column chromatography .
    • Data : Optical rotation ([α]D²⁵) and circular dichroism (CD) spectra validate enantiomeric purity .

    Q. What in vitro assays evaluate the compound’s antimicrobial or anticancer potential?

    • Methodology :

    • Antimicrobial : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
    • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ = 10–50 μM) and apoptosis markers (Annexin V/PI staining) .
      • Controls : Include reference drugs (e.g., doxorubicin) and vehicle controls to validate assay specificity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.